![molecular formula C9H5ClFN3O2 B1414856 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039901-95-5](/img/structure/B1414856.png)
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Dual PPARα/δ Agonist Effects
A study explored the synthesis of 1,4-disubstituted 1,2,3-triazoles, including derivatives related to 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited potent agonist activities for PPARα and PPARδ, categorizing them as dual PPAR agonists. This suggests potential applications in metabolic disorders or inflammation-related diseases (Ciocoiu et al., 2010).
Molecular Interaction Analysis
Another study synthesized and characterized 1,2,4-triazole derivatives, analyzing their molecular interactions. It provided insights into the nature of lp⋯π interactions, relevant to understanding the behavior of these compounds in different environments (Shukla et al., 2014).
Tandem Reaction Synthesis
Research on substituted 1H-1,2,3-triazole-4-carboxylic acids, including the targeted compound, demonstrated a method for their synthesis via a three-component reaction. This method could be significant for creating various derivatives for further research or pharmaceutical applications (Pokhodylo et al., 2010).
Ferrocene-1H-1,2,3-Triazole Hybrids
A study involved synthesizing ferrocene-1H-1,2,3-triazole hybrids, including a derivative similar to the compound . These hybrids demonstrated neuroprotective effects, indicating potential biomedical applications (Haque et al., 2017).
Photophysical Properties and Application Prospects
Research on 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, related to the compound of interest, revealed their bright blue fluorescence and sensitivity to environmental changes. This suggests their potential use in sensor technology or as fluorescence markers in biological research (Safronov et al., 2020).
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-3-5(1-2-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUIJMYOWVCLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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